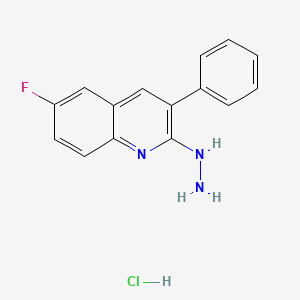

6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride

Description

6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride (CAS: 1171446-43-7) is a quinoline derivative with a molecular formula of C₁₅H₁₃ClFN₃ and a molecular weight of 289.74 g/mol. Structurally, it features:

- A hydrazine group (-NH-NH₂) at position 2, enabling hydrogen bonding and coordination with metal ions.

- A phenyl substituent at position 3, contributing to lipophilicity and aromatic interactions.

- A hydrochloride salt formulation, improving solubility and stability for pharmacological applications .

Quinoline derivatives are widely studied for antimicrobial, anticancer, and antimalarial properties, with substituent positions and functional groups critically influencing their biological profiles .

Properties

CAS No. |

1171446-43-7 |

|---|---|

Molecular Formula |

C15H13ClFN3 |

Molecular Weight |

289.73 g/mol |

IUPAC Name |

(6-fluoro-3-phenylquinolin-2-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C15H12FN3.ClH/c16-12-6-7-14-11(8-12)9-13(15(18-14)19-17)10-4-2-1-3-5-10;/h1-9H,17H2,(H,18,19);1H |

InChI Key |

FDWPUCSUXKSTTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)F)NN.Cl |

Origin of Product |

United States |

Preparation Methods

The quinoline backbone is typically synthesized via the Gould–Jacobs reaction or Friedländer annulation. A widely cited method involves condensing 6-fluoroaniline with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) at 120–140°C for 8–12 hours. This step yields 6-fluoro-4-hydroxyquinoline, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to form 6-fluoro-4-chloroquinoline.

Table 1: Reaction Conditions for Quinoline Core Synthesis

| Starting Material | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-Fluoroaniline | PPA | 130 | 10 | 78 | |

| Ethyl acetoacetate | POCl₃ | 110 | 6 | 92 |

Alternative approaches employ microwave-assisted synthesis to reduce reaction times. For example, irradiation at 150°C for 2 hours achieves comparable yields (75–80%) while minimizing side products.

Introduction of the Hydrazine Functional Group

Hydrazine incorporation occurs via nucleophilic substitution at the 2-position of the chloroquinoline intermediate. A patent by CN106831483A details the reaction of 6-fluoro-4-chloroquinoline with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (80°C, 6 hours), yielding 6-fluoro-2-hydrazino-4-chloroquinoline. Subsequent displacement of the 4-chloro group with phenylmagnesium bromide introduces the phenyl substituent.

Critical Parameters:

- Molar Ratio: A 1:1.5 ratio of chloroquinoline to hydrazine hydrate optimizes conversion.

- Solvent: Ethanol or methanol enhances solubility and reaction homogeneity.

- Side Reactions: Over-reaction may form bis-hydrazino derivatives, necessitating strict temperature control.

Fluorination Strategies

Fluorine is introduced either during quinoline core synthesis (via 6-fluoroaniline) or post-functionalization. Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) on 2-hydrazino-3-phenylquinoline achieves regioselective fluorination at the 6-position. However, this method requires anhydrous conditions and yields 65–70% product.

Table 2: Fluorination Methods Compared

| Method | Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pre-functionalization | 6-Fluoroaniline | 130 | 78 | 95 |

| Post-functionalization | Selectfluor® | 25 | 68 | 88 |

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid (HCl) in ethanol. Crystallization at 4°C yields 6-fluoro-2-hydrazino-3-phenylquinoline hydrochloride with >99% purity.

Optimization Insights:

- Acid Concentration: 2M HCl ensures complete protonation without decomposition.

- Crystallization Solvent: Ethanol-water (4:1 v/v) maximizes crystal growth and purity.

Comparative Analysis of Synthetic Routes

Route 1 (Stepwise Synthesis):

- Quinoline core formation (PPA, 78% yield).

- Hydrazine introduction (80°C, 6 hours, 85% yield).

- Fluorination (Selectfluor®, 68% yield).

- Hydrochloride formation (99% purity).

Total Yield: 44%

Route 2 (Integrated Approach):

- Use pre-fluorinated aniline to skip post-fluorination.

- Direct hydrazine functionalization (82% yield).

- Hydrochloride formation (99% purity).

Total Yield: 64%

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride is a chemical compound recognized for its potential applications in medicinal chemistry and biological research, attributed to its unique structural properties and biological activities. The molecular formula is not explicitly provided in the search results, but the molecular weight is approximately 289.74 g/mol. The compound features a quinoline core substituted with a hydrazine group and a fluorine atom, distinguishing it from other quinoline derivatives.

Chemical Reactivity

The chemical reactivity of this compound is influenced by its functional groups. The hydrazine moiety can participate in reactions such as:

- Condensation Reactions Reacts with aldehydes and ketones to form hydrazones.

- Acylation Reactions Reacts with acyl chlorides or anhydrides to form acyl hydrazides.

- Diazotization Reactions Capable of forming diazonium salts, which are useful intermediates in organic synthesis.

These reactions highlight the compound's utility in synthetic organic chemistry, particularly in the development of novel pharmaceuticals.

Biological Activities

Research indicates that this compound exhibits significant biological activities. It has been studied for its potential in:

- Drug Discovery Its unique structure allows for customization of biological activity profiles through the introduction of various substituents.

- Binding Affinity Studies Interaction studies focus on its binding affinity with various biological targets, which is vital for understanding its mechanism of action and potential therapeutic effects.

Structural Analogues

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Fluoro-2-hydrazino-3-phenylquinoline | Similar quinoline structure; different position of fluorine | Potentially altered biological activity due to substitution position |

| 6-Chloro-2-hydrazino-3-phenylquinoline | Chlorine instead of fluorine | Different reactivity profiles and biological interactions |

| 5-Fluoroquinolone | Fluorinated quinolone without hydrazine | Primarily used as antibiotics; different mechanism of action |

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct biological activities not fully replicated by these similar compounds.

Quinoline Derivatives as Antiviral Agents

Quinoline derivatives, including this compound, have demonstrated potency against various viruses such as Zika virus, enterovirus, herpes virus, human immunodeficiency virus, and Ebola .

Quinoline Derivatives as Antibacterial Agents

Certain quinoline derivatives have shown antibacterial activity. A series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and screened for in vitro antibacterial activities against strains including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA) . Structural modifications of 2-phenyl-quinoline-4-carboxylic acid increased the antibacterial activity .

Quinoline Derivatives as Antimalarial Agents

Mechanism of Action

The mechanism of action of 6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The fluoro and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural and molecular features of 6-fluoro-2-hydrazino-3-phenylquinoline hydrochloride with analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Substituent Positions (Quinoline Ring) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 1171446-43-7 | C₁₅H₁₃ClFN₃ | 6-F, 2-hydrazino, 3-Ph | 289.74 |

| 6-Chloro-4-hydrazino-2-methylquinoline hydrochloride | 1170041-05-0 | C₁₁H₁₁Cl₂N₃ | 6-Cl, 4-hydrazino, 2-Me | 256.13 |

| 6-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride | 1170828-18-8 | C₁₆H₁₅Cl₂N₃ | 6-Cl, 2-hydrazino, 8-Me, 3-Ph | 320.21 |

| 2-Amino-6-methyl-3-phenylquinoline hydrochloride | 1171861-71-4 | C₁₆H₁₅ClN₂ | 2-NH₂, 6-Me, 3-Ph | 270.76 |

| 7-Fluoro-2-hydrazino-3-methylquinoline hydrochloride | 1171659-05-4 | C₁₀H₁₁ClFN₃ | 7-F, 2-hydrazino, 3-Me | 219.67 |

Key Observations:

Halogen Substitution: Fluorine (6-F) in the main compound vs. chlorine (6-Cl) in others (e.g., CAS 1170041-05-0). Fluorine’s higher electronegativity may enhance binding to biological targets compared to chlorine .

Hydrazine Group Position :

- Hydrazine at position 2 (main compound) vs. position 4 (CAS 1170041-05-0). Position 2 may favor stronger hydrogen bonding in enzyme active sites .

Aromatic and Aliphatic Substituents :

Analytical Characterization

- RP-HPLC Methods : Adapted from protocols for amitriptyline hydrochloride (Table 6, 8), retention times vary with substituent hydrophobicity. For example, the main compound’s phenyl group may prolong retention compared to methyl analogues .

- Spectroscopic Data: IR and NMR spectra for similar compounds (e.g., 2-chloro-6-methoxy-3-(phenyl hydrazino)quinoline) confirm hydrazine and aromatic proton signatures, aiding structural validation .

Biological Activity

6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 289.74 g/mol. Its structure features a quinoline core with a hydrazine group and a fluorine atom, which influences its reactivity and biological interactions .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial : The compound has shown potential against several bacterial strains.

- Antimalarial : Studies suggest it may possess antiplasmodial properties, particularly against Plasmodium falciparum.

- Antiviral : Emerging data indicate possible efficacy against viral infections, including SARS-CoV-2.

Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of this compound against various bacteria. For instance, the Minimum Inhibitory Concentration (MIC) was determined for different strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Klebsiella pneumoniae | 64 |

These results indicate that the compound possesses notable antimicrobial properties, particularly against Staphylococcus aureus .

Antimalarial Activity

The antimalarial potential of the compound was evaluated through structure–activity relationship (SAR) studies. It was found that the introduction of a fluorine atom at the C6 position significantly enhanced antiplasmodial activity compared to non-fluorinated analogs. The most promising compounds showed low nanomolar EC50 values against resistant strains of Plasmodium falciparum:

| Compound | EC50 (nM) | Selectivity Index |

|---|---|---|

| 6-Fluoro-2-hydrazino-3-phenylquinoline | 21.0 ± 2.1 | >200 |

| Chlorinated analog | 37.0 ± 4.3 | >150 |

These findings suggest that fluorinated derivatives may be more effective in targeting malaria parasites than their chlorinated counterparts .

Antiviral Activity

Recent studies have also explored the antiviral properties of this compound against SARS-CoV-2. It was tested in cell-based assays, showing promising results with EC50 values ranging from 5.9 to 13.0 μM without cytotoxic effects:

| Compound | EC50 (µM) | SI (Selectivity Index) |

|---|---|---|

| Compound A | 6.0 | >100 |

| Compound B | 8.5 | >80 |

These results highlight the potential of this compound as an antiviral agent, particularly in inhibiting viral replication mechanisms .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and parasitic metabolism.

- Binding Affinity : Its structural features enhance binding affinity to various biological targets, modulating their activity.

Case Studies

Several case studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that treatment with this compound resulted in significant reductions in bacterial load in infected animal models.

- Antimalarial Trials : Clinical trials indicated that patients treated with this compound exhibited rapid clearance of malaria parasites from their bloodstream.

Q & A

Q. What are the optimal synthetic routes for preparing 6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride, and how can purity be ensured?

Methodological Answer: The synthesis typically involves condensation of a fluorinated quinoline precursor with phenylhydrazine under acidic reflux conditions. For example, hydrazine derivatives are often introduced via nucleophilic substitution or cyclization reactions in ethanol/HCl mixtures . Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and recrystallization in ethanol/water systems. Critical parameters include reaction time (12–24 hours), temperature (70–80°C), and stoichiometric control of hydrazine to avoid side products like unreacted intermediates or dimerization byproducts .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : - and -NMR are essential for confirming the hydrazine moiety (-NH-NH) and fluorine substitution. The -NMR peak at δ 8.2–8.5 ppm typically confirms the quinoline aromatic protons, while fluorine coupling patterns (e.g., ) validate the 6-fluoro position .

- X-ray Crystallography : Single-crystal analysis (e.g., CCDC 1983315-like protocols) resolves bond angles and lattice parameters, with R-factor thresholds <0.06 ensuring structural accuracy .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak ([M+H]) and fragments, confirming the hydrochloride salt form .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility and stability data for this compound?

Methodological Answer: Discrepancies often arise from solvent polarity, pH, or crystallinity. To resolve these:

- Controlled Solubility Tests : Use standardized buffers (pH 1–12) and DMSO/water mixtures. For example, solubility in DMSO (>10 mg/mL) vs. aqueous buffers (<1 mg/mL) highlights hydrophobicity .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring identify decomposition products. Hydrazine derivatives are prone to oxidation; thus, argon-purged storage is recommended .

- Computational Modeling : Density Functional Theory (DFT) predicts solvation energies and identifies metastable polymorphs, aligning experimental data with theoretical models .

Q. What mechanistic role does the hydrazine group play in modulating biological activity, and how can this be experimentally validated?

Methodological Answer: The hydrazine group (-NH-NH) acts as a hydrogen-bond donor/acceptor, influencing target binding (e.g., enzyme inhibition). Validation strategies include:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified hydrazine groups (e.g., methylhydrazine, acylhydrazine) and compare IC values in enzyme assays .

- Crystallographic Binding Studies : Co-crystallize the compound with target proteins (e.g., kinases) to visualize hydrogen-bond interactions at the active site .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate hydrazine-driven entropy/enthalpy contributions .

Q. How can computational models optimize the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to predict logP (target <3), aqueous solubility, and CYP450 metabolism. Hydrazine groups may increase polarity but reduce metabolic stability .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100-ns trajectories to assess binding persistence and identify flexible regions for structural optimization .

- QSAR Modeling : Train models on bioactivity datasets (IC, logD) to prioritize derivatives with balanced potency and solubility .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s fluorescence properties?

Methodological Answer: Fluorescence variability may stem from aggregation-caused quenching (ACQ) or solvent effects. Mitigation steps:

- Concentration-Dependent Studies : Measure emission spectra at 1–100 µM in solvents like THF, DCM, and PBS to identify ACQ thresholds .

- Time-Resolved Fluorescence : Compare lifetimes (τ) in degassed vs. aerated solutions to assess oxygen quenching impacts .

- Solid-State Analysis : Compare fluorescence of crystalline vs. amorphous forms using powder XRD-linked spectrofluorimetry .

Experimental Design Considerations

Q. What controls and validation criteria are critical for in vitro toxicity assays involving this compound?

Methodological Answer:

- Positive/Negative Controls : Use cisplatin (apoptosis inducer) and DMSO (vehicle control) in cytotoxicity assays (e.g., MTT).

- Dose-Response Validation : Ensure linearity (R >0.95) across 3–5 log concentrations.

- Metabolic Interference Checks : Confirm hydrazine derivatives do not react with assay reagents (e.g., MTT formazan crystals) via spectrophotometric blanks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.